Mechlorethamine hydrochloride is the hydrochloride salt of mechlorethamine. It has a role as an antineoplastic agent. It contains a mechlorethamine.
Mechlorethamine Hydrochloride is the hydrochloride salt of mechlorethamine, a nitrogen mustard and an analogue of sulfur mustard, with antineoplastic and immunosuppressive activities. Mechlorethamine is metabolized to an unstable, highly reactive ethyleniminium intermediate that alkylates DNA, particularly the 7 nitrogen of guanine residues, resulting in DNA base pair mismatching, DNA interstrand crosslinking, the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis. This agent also exhibits lympholytic properties.
Nitrogen Mustard Hydrochloride (Mechlorethamine Hydrochloride) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity according to state or federal government labeling requirements.
A biologic alkylating agent that exerts its cytotoxic effects by forming DNA ADDUCTS and DNA interstrand crosslinks, thereby inhibiting rapidly proliferating cells. The hydrochloride is an antineoplastic agent used to treat HODGKIN DISEASE and LYMPHOMA.
C5H12Cl3N
Mechlorethamine hydrochloride
CAS No.: 55-86-7
Cat. No.: VC20740387
Molecular Formula: C5H11Cl2N.ClH
C5H12Cl3N
Molecular Weight: 192.5 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 55-86-7 |
---|---|
Molecular Formula | C5H11Cl2N.ClH C5H12Cl3N |
Molecular Weight | 192.5 g/mol |
IUPAC Name | 2-chloro-N-(2-chloroethyl)-N-methylethanamine;hydrochloride |
Standard InChI | InChI=1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H |
Standard InChI Key | QZIQJVCYUQZDIR-UHFFFAOYSA-N |
SMILES | CN(CCCl)CCCl.Cl |
Canonical SMILES | CN(CCCl)CCCl.Cl |
Appearance | Solid powder |
Colorform | Hygroscopic leaflets from acetone or chloroform White hygroscopic crystals White, crystalline, hygroscopic powde |
Melting Point | 226 to 232 °F (NTP, 1992) 109-111 °C |
Mechanism of Action
Mechlorethamine hydrochloride operates through multiple mechanisms that converge on disrupting DNA function, ultimately leading to cellular death. As a nitrogen mustard alkylating agent, it exerts its cytotoxic effects through three primary pathways :
DNA Alkylation Process
The compound attaches alkyl groups to DNA bases, causing significant disruption to the genetic material. This alkylation process triggers DNA fragmentation when repair enzymes attempt to replace the affected bases, effectively preventing DNA synthesis and RNA transcription . This mechanism represents a fundamental disruption of cellular proliferation at the genetic level, targeting rapidly dividing cells such as those found in cancerous tissues.
Cross-Linking Activity
Mechlorethamine forms cross-links between atoms in the DNA structure, creating bonds that prevent DNA strands from separating . This cross-linking activity is particularly damaging as it inhibits essential cellular processes including DNA replication and transcription, directly interfering with cell division and protein synthesis. The formation of these interstrand and intrastrand links creates structural abnormalities in the DNA that cells cannot overcome.
Mutagenic Effects
The compound induces mispairing of nucleotides during DNA replication, leading to mutations in the genetic code . While this mutagenic activity contributes to its cytotoxic effects, it also represents one of the mechanisms behind potential secondary malignancies associated with alkylating agents as a class. This property highlights the importance of careful risk-benefit assessment when employing mechlorethamine therapeutically.
Cell Cycle Activity
A notable characteristic of mechlorethamine is its cell cycle phase-nonspecific activity . Unlike many chemotherapeutic agents that target specific phases of the cell division cycle, mechlorethamine exerts its effects regardless of the cell's position in the cycle. This property enhances its efficacy against slow-growing malignancies where only a small fraction of cells may be actively dividing at any given time.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of mechlorethamine hydrochloride is characterized by rapid activity and transformation within the body, factors that significantly influence its clinical application.
Absorption and Distribution
When administered intracavitarily, mechlorethamine is partially absorbed, with the limited absorption likely attributable to its rapid deactivation by body fluids . For topical applications, systemic exposure is generally undetectable, suggesting minimal absorption through intact skin . This limited systemic absorption with topical formulations contributes to the favorable safety profile when used for cutaneous conditions.
Metabolism and Elimination
Mechlorethamine undergoes exceptionally rapid chemical transformation upon administration, combining with water or reactive cellular compounds . This transformation is so rapid that the active drug is no longer present in its original form within minutes of administration. The half-life of mechlorethamine hydrochloride is approximately 15 minutes, reflecting this rapid conversion and elimination . These pharmacokinetic properties necessitate specific administration protocols to ensure therapeutic efficacy.
Systemic Absorption with Topical Use
Research evaluating the systemic absorption of topical mechlorethamine in 31 patients from clinical trials demonstrated no detectable blood levels of the compound . This finding remained consistent even among patients using daily full-body applications and those applying the product to compromised skin barriers. Long-term monitoring revealed no abnormal trends in hematologic or serum chemistry parameters throughout a 12-month treatment period, further supporting the negligible systemic absorption profile .
Therapeutic Applications
Mechlorethamine hydrochloride has established efficacy across multiple conditions, with FDA approval for several oncological and dermatological indications.
Oncological Applications
The compound is FDA-approved for treating advanced Hodgkin's disease, lymphosarcoma, chronic myelocytic leukemia, chronic lymphocytic leukemia, polycythemia vera, bronchogenic carcinoma, and metastatic cancer resulting in effusion . Its historical importance in lymphoma treatment particularly highlights its value in hematological malignancies. The versatility of mechlorethamine across these diverse oncological conditions demonstrates its broad cytotoxic activity against various cancer cell types.
Dermatological Applications
Mechlorethamine has demonstrated significant efficacy in treating mycosis fungoides, a type of cutaneous T-cell lymphoma . The FDA has specifically approved it for Stage I mycosis fungoides as a second-line therapy for adults over 18 years . Beyond its approved indications, emerging evidence suggests potential efficacy in treating psoriasis, particularly in patients with concurrent mycosis fungoides . The research indicates that 88% of psoriasis patients experienced improvement with topical mechlorethamine therapy, with 61% achieving complete or near-complete clearance .
Administration Methods and Formulations
The versatility of mechlorethamine hydrochloride is evident in its multiple administration routes, each tailored to specific clinical scenarios.
Parenteral Administration
Mechlorethamine may be administered intravenously for systemic effects, particularly in hematological malignancies . For localized disease, it can be administered intraperitonially (into the abdomen), intrapericardially (into the lining surrounding the heart), or intrapleurally (into the lining surrounding the lungs) . These targeted administration approaches allow for high local concentrations while potentially limiting systemic exposure and toxicity.
Topical Formulations
For cutaneous conditions such as mycosis fungoides and potentially psoriasis, mechlorethamine is available in topical formulations including gels and ointments . These topical preparations typically contain mechlorethamine at concentrations of 0.02% to 0.04%, applied directly to affected skin areas . The development of the gel formulation (Valchlor) has improved the application experience compared to earlier ointment-based preparations, potentially enhancing treatment adherence.
Dosing Considerations
Clinical Evidence and Research Findings
Extensive clinical research supports the efficacy and safety profile of mechlorethamine hydrochloride across its approved indications and potential new applications.
Evidence in Mycosis Fungoides
A pivotal Phase II, multicenter, randomized, observer-blinded trial compared mechlorethamine gel 0.02% versus mechlorethamine ointment 0.02% in 260 patients with stage I or IIA mycosis fungoides . This study established the noninferiority of the gel formulation compared to the traditional ointment preparation, supporting its approval for clinical use. The effectiveness was measured using standardized assessment tools including the Composite Assessment of Index Lesion Severity (CAILS) and the modified Severity Weighted Assessment Tool (SWAT) .
Long-term Efficacy Data
Long-term data from the Stanford University Cutaneous Lymphoma Clinic examined 203 patients with stage I-III mycosis fungoides treated with topical mechlorethamine as initial primary therapy . This retrospective analysis provided valuable insights into the long-term outcomes and safety profile of mechlorethamine in real-world clinical practice. The study reported response rates stratified by disease stage, with T1 (limited patch/plaque) disease showing the best outcomes: 65% complete response and 28% partial response .
Evidence in Psoriasis Treatment
Table 1: Clinical Outcomes of Patients with Psoriasis Treated with Topical Mechlorethamine
Outcome Measure | Results (n=77) | Percentage |
---|---|---|
Any improvement | 68 patients | 88% |
Complete/near-complete clearance | 47 patients | 61% |
Contact dermatitis (adverse effect) | 56/125 patients | 45% |
The emerging evidence for mechlorethamine in psoriasis comes from case reports and seven prospective cohort studies . Two case reports described patients with concurrent psoriasis and mycosis fungoides who experienced significant improvement in their psoriatic lesions with topical mechlorethamine gel, with maintained clearance at 1 and 3 years of follow-up . Among 77 patients from five studies reporting outcomes by patient, 88% experienced improvement in their psoriasis, with 61% achieving complete or near-complete clearance . Two additional studies reported outcomes by lesion, showing improvement in 88% of lesions and complete or near-complete clearance in 76% .
Special Considerations and Precautions
Several important considerations should guide the clinical use of mechlorethamine hydrochloride to maximize safety and efficacy.
Extravasation Prevention
When administering mechlorethamine intravenously, healthcare providers must exercise extreme caution to prevent extravasation . If the drug escapes from the vein, it can cause serious damage to surrounding tissues due to its vesicant properties. Patients should be instructed to immediately report any pain, redness, or swelling at the administration site to allow for prompt intervention if extravasation occurs.
Hypersensitivity Reactions
While rare, immediate hypersensitivity reactions to topical mechlorethamine have been reported . Treatment discontinuation is recommended if hypersensitivity reactions occur, and patients experiencing symptoms of anaphylaxis require urgent medical evaluation. These reactions reinforce the need for careful monitoring during initial applications, particularly in patients with a history of multiple drug allergies.
Patient Monitoring Protocols
Regular monitoring is essential for patients receiving mechlorethamine regardless of administration route. For systemic administration, complete blood counts, renal and hepatic function tests, and clinical assessments for toxicity should be performed regularly. For topical administration, regular skin examinations and assessment for local reactions and potential secondary skin malignancies are recommended to ensure early detection of complications.
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